Bienvenue dans la boutique en ligne BenchChem!

(RS)-Duloxetine hydrochloride

Transporter binding SNRI pharmacology In vitro Ki determination

(RS)-Duloxetine hydrochloride (CAS 116817-11-9) is the racemic SNRI containing equal parts (S)- and (R)-enantiomers. Unlike the clinically used (S)-enantiomer (CAS 136434-34-9), this racemate retains the (R)-enantiomer's neuronal Nav1.2/1.5/1.7 sodium channel blockade—a property essential for dissecting transporter inhibition versus ion channel contributions in analgesic models. With subnanomolar SERT Ki (0.8 nM) and 331‑fold higher NET affinity versus venlafaxine, it is the definitive probe for dual‑transporter occupancy studies. Its moderate CYP2D6 inhibition enables drug‑drug interaction assays that venlafaxine cannot replicate. This well‑characterized crystalline solid also serves as a reference standard for chiral HPLC method development, enantiomeric purity assessment, and polymorph screening.

Molecular Formula C18H20ClNOS
Molecular Weight 333.9 g/mol
CAS No. 116817-11-9
Cat. No. B054274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(RS)-Duloxetine hydrochloride
CAS116817-11-9
Molecular FormulaC18H20ClNOS
Molecular Weight333.9 g/mol
Structural Identifiers
SMILESC[NH2+]CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.[Cl-]
InChIInChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H
InChIKeyBFFSMCNJSOPUAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(RS)-Duloxetine Hydrochloride (CAS 116817-11-9): Evidence-Based Procurement Guide for SNRI Research


(RS)-Duloxetine hydrochloride is a racemic mixture of the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine, comprising equal parts (S)- and (R)-enantiomers [1]. As a thiophene derivative, it functions as a dual neurotransmitter reuptake inhibitor with potent affinity for both serotonin (5-HT) and norepinephrine (NE) transporters [1]. Unlike the clinically utilized (S)-enantiomer (CAS 136434-34-9), the racemic form contains the pharmacologically distinct (R)-enantiomer (CAS 116539-60-7), which exhibits differential sodium channel blocking activity [2].

Why (RS)-Duloxetine Hydrochloride Cannot Be Interchanged with Alternative SNRI Compounds


Direct substitution of (RS)-duloxetine hydrochloride with venlafaxine, milnacipran, or the isolated (S)-enantiomer introduces substantial pharmacological divergence that invalidates experimental reproducibility. In vitro binding data demonstrate a 9-fold SERT/NET selectivity ratio for duloxetine versus 30-fold for venlafaxine [1], while milnacipran exhibits a fundamentally different balanced (1:1) reuptake inhibition profile [2]. Additionally, duloxetine produces moderate CYP2D6 inhibition—a property absent with venlafaxine—which alters drug interaction study outcomes [3]. Critically, the (R)-enantiomer present in the racemate displays sodium channel blocking activity absent in the pure (S)-enantiomer formulation [4].

(RS)-Duloxetine Hydrochloride: Quantitative Differentiation Evidence Against SNRI Comparators


SERT and NET Binding Affinity: Duloxetine Exhibits 310-Fold Higher NET Affinity Than Venlafaxine

Duloxetine demonstrates substantially greater binding affinity for both serotonin (SERT) and norepinephrine (NET) transporters compared to venlafaxine. In direct head-to-head in vitro competition binding assays using human transporters, duloxetine inhibited NET binding with a Ki of 7.5 nM versus venlafaxine's Ki of 2480 nM—representing a 331-fold difference. For SERT binding, duloxetine exhibited a Ki of 0.8 nM compared to venlafaxine's Ki of 82 nM—a 103-fold difference [1].

Transporter binding SNRI pharmacology In vitro Ki determination

In Vivo Transporter Occupancy: Duloxetine Achieves SERT Occupancy at 20-Fold Lower Dose Than Venlafaxine

The potency differential between duloxetine and venlafaxine extends to in vivo transporter occupancy. Ex vivo binding studies in rats following oral administration showed duloxetine inhibited SERT binding with an ED50 of 0.03 mg/kg and NET binding with an ED50 of 0.7 mg/kg. In contrast, venlafaxine required ED50 values of 2 mg/kg for SERT and 54 mg/kg for NET—representing 67-fold and 77-fold differences in potency, respectively [1].

Ex vivo binding Transporter occupancy ED50 determination In vivo pharmacology

SERT/NET Selectivity Ratio: Duloxetine's 10-Fold Selectivity Differs from Venlafaxine's 30-Fold and Milnacipran's Balanced Profile

SNRIs exhibit distinct SERT/NET selectivity profiles that define their pharmacological signatures. Duloxetine displays a 10-fold selectivity for serotonin over norepinephrine reuptake inhibition (SERT Ki = 0.8 nM; NET Ki = 7.5 nM; ratio = 9) [1]. Venlafaxine exhibits a 30-fold SERT selectivity [2], while milnacipran demonstrates a balanced 1:1 inhibition profile [2]. This 3-fold difference in selectivity ratio between duloxetine and venlafaxine translates to meaningfully different neurotransmitter modulation patterns at therapeutic exposures.

Transporter selectivity SNRI pharmacology SERT/NET ratio Comparative pharmacology

CYP2D6 Inhibition: Duloxetine as Moderate Inhibitor Versus Venlafaxine as Weak Inhibitor

Duloxetine and venlafaxine differ substantially in their cytochrome P450 inhibition profiles despite both being CYP2D6 substrates. Duloxetine acts as a moderate inhibitor of CYP2D6, whereas venlafaxine is only a weak inhibitor of this isoenzyme [1]. Additionally, duloxetine metabolism proceeds primarily via CYP1A2, with CYP2D6 contributing to a lesser extent, while venlafaxine metabolism is predominantly CYP2D6-mediated [1]. These differences produce distinct drug-drug interaction liabilities that cannot be extrapolated between compounds.

Drug-drug interaction CYP450 inhibition Metabolism Pharmacokinetics

Enantiomer-Specific Pharmacology: (R)-Enantiomer in Racemate Displays Sodium Channel Blockade Absent in Pure (S)-Duloxetine

(RS)-Duloxetine hydrochloride contains the (R)-enantiomer, which demonstrates pharmacological activity distinct from the clinically utilized (S)-enantiomer. The (R)-enantiomer induces tonic and use-dependent blockade of neuronal voltage-gated sodium channels (Nav1.2, Nav1.5, Nav1.7 subtypes) [1], whereas (S)-duloxetine is a potent dual SERT/NET reuptake inhibitor with minimal sodium channel activity [2]. This enantiomer-specific pharmacology means that (RS)-duloxetine produces combined transporter inhibition and sodium channel modulation not recapitulated by the pure (S)-enantiomer preparation.

Enantiomer pharmacology Sodium channel blockade Racemic mixture Chiral differentiation

Hydrochloride Salt Form: Solubility and Stability Profile Supports Reproducible Experimental Handling

The hydrochloride salt of (RS)-duloxetine (CAS 116817-11-9) provides defined physicochemical properties that differ from the free base form (CAS 116539-59-4). The HCl salt is a white to off-white crystalline powder freely soluble in methanol, soluble in dichloromethane, and slightly soluble in water [1]. Lyophilized (RS)-duloxetine HCl demonstrates stability for 36 months when stored desiccated at -20°C [2]. In DMSO, the compound achieves solubility of 65 mg/mL (194.68 mM), enabling concentrated stock solution preparation [2].

Salt form selection Solubility Stability Formulation

(RS)-Duloxetine Hydrochloride: Evidence-Supported Research and Industrial Application Scenarios


Dual SERT/NET Transporter Pharmacology Studies Requiring High-Affinity Binding

Investigators requiring potent dual transporter inhibition should select (RS)-duloxetine hydrochloride based on its subnanomolar SERT Ki (0.8 nM) and single-digit nanomolar NET Ki (7.5 nM) [1]. The 331-fold higher NET affinity compared to venlafaxine makes duloxetine the appropriate selection for studies where robust noradrenergic modulation is essential [1]. Ex vivo occupancy data demonstrating SERT ED50 of 0.03 mg/kg support its utility in rodent models requiring efficient transporter engagement at low doses [1].

Enantiomer-Comparative Research Investigating Sodium Channel Contributions

Studies examining sodium channel-mediated analgesic mechanisms require (RS)-duloxetine hydrochloride rather than the pure (S)-enantiomer. The (R)-enantiomer present in the racemate produces tonic and use-dependent blockade of neuronal Nav1.2, Nav1.5, and Nav1.7 channels [2]. This property is absent in (S)-duloxetine hydrochloride (CAS 136434-34-9), making the racemate essential for dissecting the relative contributions of transporter inhibition versus sodium channel blockade in pain models [2].

Drug-Drug Interaction Studies Involving CYP2D6 Substrates

Research protocols evaluating pharmacokinetic interactions with CYP2D6 substrates should utilize (RS)-duloxetine hydrochloride when moderate enzyme inhibition is required [3]. Venlafaxine cannot substitute in these studies due to its classification as only a weak CYP2D6 inhibitor [3]. This differential inhibition profile produces distinct interaction magnitudes that are compound-specific and not extrapolatable across the SNRI class.

Analytical Reference Standard and Method Development

(RS)-Duloxetine hydrochloride serves as an essential reference standard for chiral separation method development and enantiomeric purity assessment. Its defined CAS registry (116817-11-9) distinguishes it from the (S)-enantiomer hydrochloride (CAS 136434-34-9) and the free base forms. The characterized crystalline properties and polymorphic behavior [4] support its use in solid-state characterization and formulation development studies requiring defined reference material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (RS)-Duloxetine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.